molecular formula C3F6 B089477 Hexafluoropropene CAS No. 116-15-4

Hexafluoropropene

Cat. No.: B089477
CAS No.: 116-15-4
M. Wt: 150.02 g/mol
InChI Key: HCDGVLDPFQMKDK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Hexafluoropropene can undergo various reactions due to the presence of the carbon-carbon double bond and the highly electronegative fluorine atoms . These properties could potentially allow it to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

It has been reported that this compound has a low acute toxicity in laboratory animals . In repeated exposure studies, the kidney was the principal target organ, as manifest by an increase in relative kidney weight . This suggests that this compound may have some effects on cellular processes in the kidney.

Molecular Mechanism

It has been suggested that the thermal generation of CF3O radicals by abstraction of the fluorine atom from CF3OF by C3F6, chain initiation by the addition of CF3O to olefin leading, in the presence of O2, to the formation of haloalkoxy radicals, which decompose via the C–C scission to give products containing C(O)F group and CF3 radicals, reforming CF3O .

Temporal Effects in Laboratory Settings

It is known that this compound is a gas at room temperature and has a boiling point of -28°C . This suggests that it may be relatively stable under normal laboratory conditions.

Dosage Effects in Animal Models

It has been reported that this compound has a low acute toxicity in laboratory animals .

Metabolic Pathways

It has been suggested that this compound is metabolized to two different glutathione (GSH) conjugates in rat liver and kidney . This suggests that this compound may be involved in the glutathione metabolism pathway.

Transport and Distribution

It is known that this compound is a gas at room temperature , suggesting that it may be able to diffuse freely across cell membranes.

Preparation Methods

Hexafluoropropene can be synthesized through several methods:

Chemical Reactions Analysis

Scientific Research Applications

Hexafluoropropene has numerous applications in scientific research and industry:

Comparison with Similar Compounds

Hexafluoropropene can be compared with other similar compounds, such as:

This compound stands out due to its unique reactivity and applications in the synthesis of various fluorinated compounds and polymers.

Properties

IUPAC Name

1,1,2,3,3,3-hexafluoroprop-1-ene
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InChI

InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9
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InChI Key

HCDGVLDPFQMKDK-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)F)(C(F)(F)F)F
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Molecular Formula

C3F6
Record name HEXAFLUOROPROPYLENE
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Related CAS

13429-24-8, 25120-07-4, 6792-31-0
Record name 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
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Record name Hexafluoropropylene polymer
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DSSTOX Substance ID

DTXSID2026949
Record name Hexafluoropropene
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Molecular Weight

150.02 g/mol
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Physical Description

Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO]
Record name HEXAFLUOROPROPYLENE
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Boiling Point

-29.6 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Density

1.583 AT -40 °C/4 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Vapor Pressure

4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/
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Color/Form

Colorless gas

CAS No.

116-15-4
Record name HEXAFLUOROPROPYLENE
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Record name Hexafluoropropylene
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Record name 1,1,2,3,3,3-Hexafluoro-1-propene
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Melting Point

-156.5 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Synthesis routes and methods

Procedure details

The procedure described in Example 9 is employed in which 10.2 grams hexafluoropropylene is condensed in at high pressure and 12 grams liquid carbon dioxide is added. The temperature is raised to 60° C., and the cell is charged with molecular oxygen to approximately 2,500 psi. Oxygen is supplied continuously to the reactor. 0.5 grams of a clear fluid is collected in the cold trap corresponding to a 5% yield of perfluoropolyether (based on hexafluoropropylene). Analysis using 19F NMR spectroscopy is consistent with a perfluoropolyether structure. Analysis of portions of the gaseous products shows evidence of carbonyl fluoride and trifluoroacetyl fluoride in addition to other low molar mass fluorooxy compounds.
[Compound]
Name
perfluoropolyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fluorooxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoropropene
Reactant of Route 2
Hexafluoropropene
Reactant of Route 3
Reactant of Route 3
Hexafluoropropene
Reactant of Route 4
Hexafluoropropene
Reactant of Route 5
Hexafluoropropene
Customer
Q & A

Q1: What is the molecular formula and weight of Hexafluoropropene?

A1: this compound has the molecular formula C3F6 and a molecular weight of 150.02 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Research has explored the infrared and Raman spectra of this compound in various states (vapor, liquid, solution). These studies provide detailed vibrational assignments, including the torsional mode, and support a Cs symmetry for the molecule. []

Q3: How does this compound behave under high temperatures and pressures?

A3: Studies on the speed of sound in this compound at pressures up to 400 MPa and temperatures ranging from 253.27 to 473.14 K provide insights into its behavior in both liquid and supercritical states. []

Q4: What are the applications of this compound in material science?

A4: this compound is a key monomer in the production of fluorocarbon rubbers (FKM). These rubbers are known for their excellent resistance to heat, chemicals, and fuels, making them suitable for demanding applications. []

Q5: What is the role of this compound in the synthesis of Hexafluoropropylene oxide?

A5: Hexafluoropropylene oxide (HFPO) can be synthesized by the gas-phase non-catalytic oxidation of this compound with molecular oxygen. This process, typically conducted at elevated temperatures (463-493 K) and pressures (450 kPa), yields HFPO alongside byproducts like carbonyl fluoride and trifluoroacetyl fluoride. [, ] Researchers have investigated the reaction kinetics and optimized conditions for maximizing HFPO selectivity and yield. []

Q6: How does the presence of catalysts affect this compound reactions?

A6: Studies show that catalysts like KF and 18-crown-6 can significantly impact this compound dimer isomerization, lowering the activation energy and influencing the reaction rate. []

Q7: Can this compound be oligomerized?

A7: Yes, this compound can undergo oligomerization in the presence of catalysts like quaternary alkylphosphonium salts, yielding primarily dimers with high selectivity (up to 97%). [] Other catalytic systems, like KF or KHF2 in different solvents, can lead to varying ratios of dimers and trimers. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, high-level ab initio calculations have been used to study the molecular structure of this compound and compare it with experimental data from gas-phase electron diffraction and X-ray crystallography. [] Computational methods have also been used to calculate equilibrium constants for reactions involving this compound, providing insights into the thermodynamic feasibility of different reaction pathways. []

Q9: Have kinetic models been developed for reactions involving this compound?

A9: Kinetic models have been developed for the gas-phase oxidation of this compound, incorporating rate parameters determined through nonlinear data regression. These models accurately predict the formation of major products and provide a deeper understanding of the reaction mechanism. []

Q10: How does the structure of this compound influence its reactivity?

A10: The presence of six fluorine atoms in this compound significantly impacts its reactivity, making it susceptible to nucleophilic attack and radical additions. The electron-withdrawing nature of fluorine atoms influences the regioselectivity of these reactions. [, ]

Q11: What are the known toxicological effects of this compound?

A11: Inhalation studies in rats demonstrate that this compound is metabolized to different glutathione conjugates in the liver and kidney. The formation of these metabolites, particularly within the kidney, is suggested to play a role in this compound-induced nephrotoxicity. []

Q12: How is this compound analyzed and quantified?

A12: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to identify and quantify this compound and its metabolites in biological samples. [] This technique allows for the separation and detection of different fluorinated compounds based on their mass-to-charge ratios.

Q13: What other analytical techniques are relevant to this compound research?

A13: High-resolution 19F magic angle spinning (MAS) solid-state NMR spectroscopy is a valuable tool for characterizing fluorocarbon rubbers synthesized from this compound. [] This technique provides detailed information about the monomer composition and structure of these polymers.

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